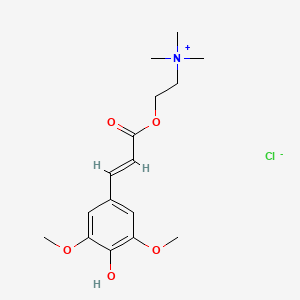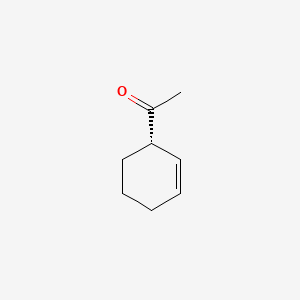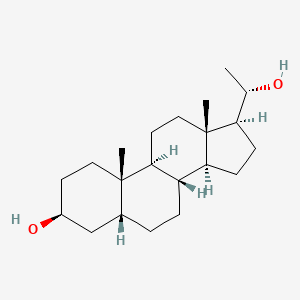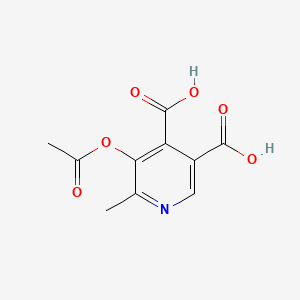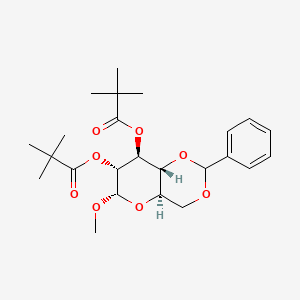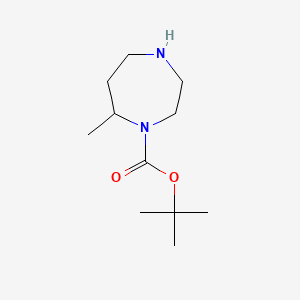
1-Chloro-2-propanol Phosphorochloridate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Chloro-2-propanol Phosphorochloridate is a chemical compound with the molecular formula C6H12Cl3O3P and a molecular weight of 269.49 g/mol . It is known for its unique properties and applications in various fields, including chemistry, biology, medicine, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Chloro-2-propanol Phosphorochloridate can be synthesized through the reaction of 1-chloro-2-propanol with phosphorus oxychloride under controlled conditions. The reaction typically requires a solvent such as chloroform and is carried out at room temperature .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactions with stringent control over temperature, pressure, and reactant concentrations to ensure high yield and purity. The process may also involve purification steps such as distillation or recrystallization to obtain the desired product .
Analyse Des Réactions Chimiques
Types of Reactions: 1-Chloro-2-propanol Phosphorochloridate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.
Hydrolysis: The compound can hydrolyze in the presence of water, leading to the formation of phosphoric acid derivatives.
Common Reagents and Conditions:
Nucleophiles: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols.
Hydrolysis Conditions: Hydrolysis typically occurs under acidic or basic conditions, depending on the desired product.
Major Products Formed:
Substitution Products: Depending on the nucleophile used, various substituted phosphorochloridates can be formed.
Hydrolysis Products: Hydrolysis leads to the formation of phosphoric acid derivatives and 1-chloro-2-propanol.
Applications De Recherche Scientifique
1-Chloro-2-propanol Phosphorochloridate has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 1-Chloro-2-propanol Phosphorochloridate involves its interaction with nucleophiles, leading to the formation of substituted products. The compound can act as an electrophile, facilitating the transfer of the phosphorochloridate group to various nucleophiles. This mechanism is crucial in its applications in organic synthesis and biochemical assays .
Comparaison Avec Des Composés Similaires
1-Chloro-2-propanol: A related compound with similar reactivity but lacking the phosphorochloridate group.
Phosphorochloridic Acid Derivatives: Compounds with similar functional groups but different substituents.
Uniqueness: 1-Chloro-2-propanol Phosphorochloridate is unique due to its dual functionality, combining the reactivity of both the chloro and phosphorochloridate groups. This makes it a versatile reagent in various chemical and biochemical applications .
Propriétés
Numéro CAS |
13674-83-4 |
|---|---|
Formule moléculaire |
C6H12Cl3O3P |
Poids moléculaire |
269.483 |
Nom IUPAC |
1-chloro-2-[chloro(1-chloropropan-2-yloxy)phosphoryl]oxypropane |
InChI |
InChI=1S/C6H12Cl3O3P/c1-5(3-7)11-13(9,10)12-6(2)4-8/h5-6H,3-4H2,1-2H3 |
Clé InChI |
ITVAVCZXFIPOFV-UHFFFAOYSA-N |
SMILES |
CC(CCl)OP(=O)(OC(C)CCl)Cl |
Synonymes |
Phosphorochloridic Acid, Bis(2-chloro-1-methylethyl) Ester |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[(2R,3S,5R)-5-[2-Amino-7-[(3R,4R,5R,7S)-4-hydroxy-11-methoxy-16,18-dioxo-6,8,19-trioxapentacyclo[10.7.0.02,9.03,7.013,17]nonadeca-1,9,11,13(17)-tetraen-5-yl]-6-oxo-1H-purin-9-ium-9-yl]-3-butanoyloxyoxolan-2-yl]methyl butanoate](/img/structure/B569426.png)
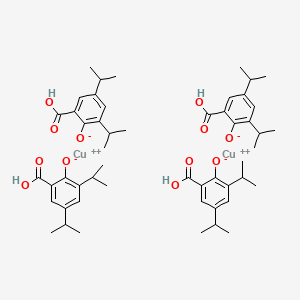
![(1R,4R)-2-Oxa-5-azabicyclo[2.2.1]heptane hydrochloride](/img/structure/B569429.png)
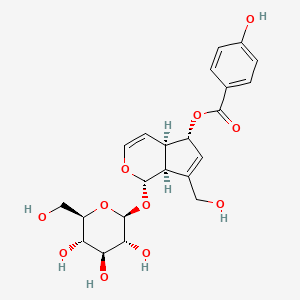
![1H-3,7-Methano[1,2]diazeto[3,4-f]benzimidazole](/img/structure/B569432.png)
![methyl (Z)-7-[(1R,2R,3S,5S)-2-[(E,3R)-3-(2,3-dihydro-1H-inden-2-yl)-3-hydroxyprop-1-enyl]-3-fluoro-5-hydroxycyclopentyl]hept-5-enoate](/img/structure/B569435.png)
